![molecular formula C9H7N3O B13827344 5-Phenyl-1,2,4-triazin-3(2H)-one CAS No. 31952-61-1](/img/structure/B13827344.png)
5-Phenyl-1,2,4-triazin-3(2H)-one
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Overview
Description
5-Phenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl cyanide with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl triazine oxides, while reduction can produce phenyl triazine hydrides. Substitution reactions can result in a variety of functionalized triazines.
Scientific Research Applications
Medicinal Chemistry
5-Phenyl-1,2,4-triazin-3(2H)-one has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated effective inhibition of bacterial growth against strains such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Potential : In vitro studies reveal that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. Mechanisms involve oxidative stress and mitochondrial dysfunction .
- Anti-inflammatory Effects : Research indicates that it may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase, thus reducing inflammation .
Chemical Synthesis
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its synthesis typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of phenylhydrazine with carbon disulfide in the presence of a base followed by cyclization with hydrazine hydrate .
Material Science
This compound is explored in the development of advanced materials due to its unique electronic properties. It has potential applications in creating polymers and coatings with enhanced performance characteristics .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Screening : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against multi-drug resistant strains, indicating significant reductions in bacterial viability at low concentrations .
- Anticancer Activity : In vitro assays revealed that this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-1,2,4-triazin-3(2H)-one: Similar structure but with a different position of the phenyl group.
5-Phenyl-1,2,4-triazin-3-amine: Contains an amine group instead of a ketone.
5-Phenyl-1,2,4-triazin-3-thiol: Contains a thiol group instead of a ketone.
Uniqueness
5-Phenyl-1,2,4-triazin-3(2H)-one is unique due to its specific structure and the presence of the phenyl group at the 5-position
Biological Activity
5-Phenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer potential and other pharmacological effects, supported by various studies and data tables.
Overview of Biological Activities
This compound exhibits a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated its efficacy against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against bacteria and fungi.
- Cytotoxic Effects : Induces apoptosis in cancer cells through various mechanisms.
Anticancer Activity
Research has highlighted the compound's potential in cancer treatment. For instance, a study evaluated the antiproliferative effects of derivatives containing a triazole moiety alongside this compound. The results indicated that certain derivatives significantly inhibited the growth of human cancer cell lines such as MGC-803 and EC-109.
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
11E | MGC-803 | 1.5 | Apoptosis induction via mitochondrial pathway |
11A | EC-109 | 2.0 | Cell cycle arrest at G2/M phase |
Control (5-FU) | MGC-803 | 5.0 | Standard chemotherapy agent |
The compound 11E (a derivative of this compound) showed a more potent inhibitory effect than 5-fluorouracil (5-FU), indicating its potential as a lead compound in cancer therapy .
The mechanisms through which this compound induces apoptosis include:
- Mitochondrial Pathway Activation : Decrease in mitochondrial membrane potential leading to cytochrome c release.
- Regulation of Apoptosis-related Proteins : Alteration in the expression levels of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : Induction of G2/M phase arrest prevents further cell division.
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains and fungi.
Table 2: Antimicrobial Activity of Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | E. coli | 32 µg/mL |
4b | S. aureus | 16 µg/mL |
4c | C. albicans | 64 µg/mL |
These findings suggest that modifications to the triazine core can enhance antimicrobial efficacy .
Case Studies and Research Findings
Recent studies have focused on the structural optimization of triazine derivatives to improve their biological profiles. For example:
Properties
CAS No. |
31952-61-1 |
---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-phenyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
InChI Key |
CURGSMAEMFWRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NN=C2 |
Origin of Product |
United States |
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